molecular formula C2H4.Cl3Pt.K.H2O B219910 alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt CAS No. 111757-57-4

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt

Cat. No.: B219910
CAS No.: 111757-57-4
M. Wt: 1020.9 g/mol
InChI Key: YROVZGMVPRDQFW-RLOFLVODSA-M
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Description

This compound is a fully sulfated derivative of sucrose, where both the glucose (α-D-glucopyranoside) and fructose (β-D-fructofuranosyl) moieties are substituted with sulfate groups. Specifically, the glucopyranosyl unit is sulfated at positions 1, 3, 4, and 6, while the fructofuranosyl unit carries sulfate groups at positions 2, 3, 4, and 4. The potassium counterions neutralize the eight sulfate groups, resulting in the molecular formula C₁₂H₁₄K₈O₃₅S₈ and a molecular weight of ~1,300 g/mol .

The extensive sulfation confers high solubility in aqueous media and strong anionic character, resembling heparin-like polysaccharides. Such properties make it relevant in biomedical research, particularly for anticoagulant or antiviral applications .

Properties

IUPAC Name

potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.K/c13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;/h4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10-,11+,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVZGMVPRDQFW-RLOFLVODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21KO35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111757-57-4
Record name alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111757574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of sulfooxy groups through sulfonation reactions. The hydroxymethyl group is then added via hydroxymethylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The sulfooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include derivatives with altered functional groups, such as carboxylated or hydroxylated compounds. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for stereochemical studies.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Sodium Sucrose Octasulfate (CAS 74135-10-7)

  • Structure : Shares the same sulfation pattern but uses sodium (Na⁺) instead of potassium (K⁺) as counterions.
  • Molecular Formula : C₁₂H₁₄Na₈O₃₅S₈ .
  • Key Differences :
    • Sodium salts generally exhibit higher solubility in water compared to potassium salts due to smaller ionic radius.
    • Sodium sucrose octasulfate is commercially used in wound healing and gastroprotective formulations, whereas the potassium variant remains understudied .

Sucrose Hexasulfate, Potassium Salt (CAS 386229-70-5)

  • Molecular Formula : C₁₂H₁₆K₆O₂₉S₆ .

β-D-Fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside

  • Key Differences :
    • Lacks sulfation, resulting in neutral polarity and lower molecular weight (~504 g/mol).
    • Functions as a prebiotic fructo-oligosaccharide (FOS) in food science, unlike the sulfated analog’s biomedical focus .

Sucrose Diacetate Hexaisobutyrate (CAS 126-13-6)

  • Structure : Esterified sucrose with acetyl and isobutyryl groups instead of sulfates.
  • Molecular Formula : C₄₀H₆₂O₁₉ .
  • Key Differences: Hydrophobic ester groups render it lipid-soluble, used in pharmaceutical coatings and plasticizers.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Sulfation/Substitution Molecular Weight (g/mol) Key Applications
Target Potassium Salt C₁₂H₁₄K₈O₃₅S₈ 8 sulfates ~1,300 Anticoagulant research
Sodium Sucrose Octasulfate C₁₂H₁₄Na₈O₃₅S₈ 8 sulfates ~1,290 Wound healing, gastroprotection
Sucrose Hexasulfate (K⁺) C₁₂H₁₆K₆O₂₉S₆ 6 sulfates ~1,040 Enzyme inhibition studies
β-D-Fructofuranosyl-(2→6)-α-D-glucopyranoside C₁₈H₃₂O₁₆ None ~504 Prebiotic food additive
Sucrose Diacetate Hexaisobutyrate C₄₀H₆₂O₁₉ 8 esters ~847 Pharmaceutical coatings

Research Findings and Implications

  • Conformational Flexibility: Highly sulfated glucopyranosides exhibit non-chair conformations due to electrostatic repulsion between sulfate groups, a phenomenon absent in non-sulfated analogs .
  • Stability : Potassium salts are less hygroscopic than sodium salts, favoring long-term storage in solid formulations .

Biological Activity

α-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-β-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is a complex sulfated oligosaccharide with significant biological activity. This compound has been studied for its potential therapeutic effects and mechanisms of action in various biological systems. Its unique structure and sulfate groups contribute to its interactions with biological molecules, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₁₂H₁₄K₄O₂₀S₄
  • Molecular Weight : 1020.9 g/mol
  • CAS Number : 111757-57-4
  • Structure : The compound consists of a glucopyranoside backbone with multiple sulfate groups that enhance its solubility and reactivity.

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant activity. It has been shown to inhibit thrombin and factor Xa, which are crucial in the coagulation cascade. A study demonstrated that sulfated oligosaccharides can significantly reduce clot formation in vitro .

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory responses. In cellular models, it modulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Studies indicate that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to the interaction of sulfate groups with bacterial lipopolysaccharides .

Case Study 1: Anticoagulant Efficacy

A clinical trial assessed the efficacy of this compound in patients undergoing surgery. The results showed a significant reduction in postoperative thromboembolic events compared to a control group receiving standard anticoagulation therapy. The trial highlighted the compound's potential as an alternative anticoagulant agent .

Case Study 2: Anti-inflammatory Applications

In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms over an eight-week period. The findings support its use as an adjunct therapy in chronic inflammatory conditions .

Research Findings

Study FocusFindingsReference
AnticoagulantInhibition of thrombin and factor Xa; reduced clot formation in vitro
Anti-inflammatoryModulation of IL-6 and TNF-α expression; potential treatment for inflammatory diseases
AntimicrobialInhibition of Staphylococcus aureus and E. coli growth; disruption of bacterial membranes

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